H-Lys(Boc)-OH

Descripción

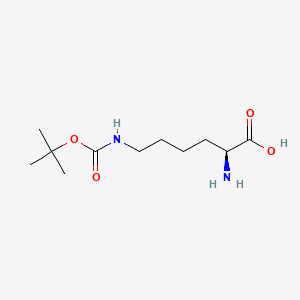

H-Lys(Boc)-OH (Nε-tert-butyloxycarbonyl-L-lysine) is a protected derivative of lysine where the ε-amino group is shielded by a Boc (tert-butyloxycarbonyl) group. This modification is critical in peptide synthesis to prevent undesired side reactions during coupling steps. The compound is synthesized via deprotection of Fmoc-Lys(Boc)-OH under controlled conditions, yielding a white powder with high purity (>98%) . Its structural integrity is confirmed by ¹H NMR, showing characteristic signals for the Boc-protected ε-amine (δ 1.15–1.47 ppm) and lysine backbone protons (δ 2.76–3.07 ppm) . This compound is widely utilized in genetic code expansion systems, polymer chemistry, and controlled peptide synthesis due to its orthogonal protection and stability under acidic/basic conditions .

Propiedades

IUPAC Name |

(2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQIIIAZJXTLRE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89054-49-9 | |

| Record name | L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89054-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2418-95-3 | |

| Record name | (2S)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Aplicaciones Científicas De Investigación

Applications in Peptide Synthesis

H-Lys(Boc)-OH is widely utilized in the synthesis of peptides due to its ability to serve as a protected amino acid. The Boc (tert-butoxycarbonyl) group provides stability during the synthesis process and can be easily removed under acidic conditions, allowing for the formation of peptide bonds without interference.

Solution Phase Peptide Synthesis

- This compound is commonly used in solution phase peptide synthesis. The Boc group protects the amino group during the coupling reactions, facilitating the formation of longer peptide chains without unwanted side reactions .

Synthesis of Modified Peptides

- Researchers have employed this compound to create modified peptides with enhanced biological properties. For example, studies have demonstrated its use in synthesizing lysine-modified compounds that exhibit improved pharmacokinetics and biological activity .

Functionalization of Nanomaterials

- This compound has been applied in functionalizing multi-walled carbon nanotubes (MWCNTs) with carbohydrate ligands, enhancing their biocompatibility and potential applications in drug delivery systems .

Case Study 1: Peptide Synthesis

A study reported the use of this compound in synthesizing a peptide that exhibited high binding affinity for specific receptors. The Boc protection allowed for selective coupling with other amino acids, leading to the successful formation of a complex peptide structure .

Case Study 2: Nanomaterial Functionalization

In another research effort, this compound was utilized to modify MWCNTs with galactose and mannose ligands. This modification aimed to improve the targeting capabilities of these nanomaterials for drug delivery applications. The resultant functionalized MWCNTs demonstrated significant promise in cellular uptake studies .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used as a protected amino acid for forming peptides through solution phase synthesis |

| Modified Peptides | Enables synthesis of lysine-modified peptides with enhanced biological activity |

| Nanomaterial Functionalization | Functionalizes MWCNTs with carbohydrate ligands for improved drug delivery capabilities |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Stability and Reactivity

- Deprotection: The Boc group in H-Lys(Boc)-OH is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), enabling selective ε-amine deprotection . Comparatively, Z-protected lysine derivatives require harsher conditions (e.g., hydrogenolysis), limiting their utility in sensitive biological systems .

- This selectivity makes this compound ideal for applications requiring unmodified ε-amines post-deprotection .

Research Findings and Data

Table 1: Performance in Genetic Code Expansion Systems

Table 2: Polymerization Metrics for Lys(Boc)-OH vs. Ala NCAs

| Parameter | NCA-Lys(Boc) | NCA-Ala |

|---|---|---|

| Reaction Time | 1 hour | 3 hours |

| Yield | 58% | 50% |

| DP (Theoretical) | 100 | 120 |

| Solubility in THF | High | Moderate |

Q & A

Q. What are the critical steps for incorporating H-Lys(Boc)-OH into solid-phase peptide synthesis (SPPS), and how do experimental conditions influence coupling efficiency?

this compound is widely used in SPPS to introduce lysine residues with Boc-protected side chains. Key steps include:

- Activation : Reacting this compound with coupling agents like HOBt/DIC to form an active ester .

- Coupling : Attaching the activated amino acid to the growing peptide chain on resin. Excess reagent (2–3 equivalents) ensures high coupling yields .

- Deprotection : Removing the Fmoc group using 25% piperidine/DMF, which does not affect the Boc group on the lysine side chain .

Q. Optimization Considerations :

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : A strong absorption band at ~1680–1720 cm⁻¹ corresponds to the Boc carbonyl group .

- Mass Spectrometry : Molecular ion peak at m/z 246.30 (M+H⁺) validates molecular weight .

Advanced Research Questions

Q. How does this compound enable functionalization of nanomaterials, and what analytical methods validate successful conjugation?

this compound participates in 1,3-cycloaddition reactions with azomethine ylides to functionalize single-walled carbon nanotubes (SWCNTs). Key steps:

- Reaction Design : Generate an azomethine ylide from paraformaldehyde and this compound, which reacts with SWCNTs .

- Validation :

- IR Spectroscopy : Post-reaction, loss of the Boc carbonyl peak (1680–1720 cm⁻¹) indicates deprotection and conjugation .

- NMR : Compare spectra of SWCNT-Lys-NH₂ and this compound to identify new amine peaks (δ 2.8–3.2 ppm) .

- Radioactive Labeling : Use ¹¹¹In chelation to quantify amine density (e.g., 0.69 mmol/gram for functionalized SWCNTs vs. 0.48 mmol/gram for controls) .

Q. What strategies mitigate side reactions during Boc deprotection in complex peptide syntheses?

- Acid Sensitivity : Boc groups are cleaved with TFA, but prolonged exposure can degrade acid-labile residues. Use short cleavage times (1–2 hours) at 0–4°C .

- Scavengers : Add scavengers like triisopropylsilane (TIS) to prevent carbocation side reactions during deprotection .

- Monitoring : Track deprotection efficiency via HPLC or MALDI-TOF to detect truncated sequences caused by incomplete cleavage .

Q. How does the stability of this compound compare to its deprotected form in long-term storage, and what analytical data support this?

Q. What role does this compound play in synthesizing epitopes for autoimmune disease models, and how is efficacy validated?

In synthesizing myelin oligodendrocyte glycoprotein (MOG) epitopes:

- Synthesis : this compound is coupled to resin via SPPS, followed by Boc deprotection and sequential addition of residues like Boc-Met-OH .

- Validation :

Methodological Guidelines

- Experimental Design : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define objectives, e.g., "How does this compound concentration affect SWCNT functionalization efficiency?" .

- Data Contradictions : If NMR and IR data conflict (e.g., unexpected peaks), repeat analyses under standardized conditions and cross-validate with mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.